(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Synthetic chemistry Process development Pharmaceutical intermediate manufacturing

(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate (CAS 1626482-01-6, free base) is a conformationally constrained, enantiopure trans-bicyclic β-amino acid ester built on the bicyclo[2.2.2]octane framework. Its molecular formula is C₁₁H₁₉NO₂ (MW 197.27 g/mol), with the (2R,3R) absolute configuration imparting specific chiral recognition properties distinct from its (2S,3S) enantiomer (CAS 1626482-00-5).

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B12832029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(C1N)CC2
InChIInChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m1/s1
InChIKeyCFRDVZHAVFJIFL-YDYPAMBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate: A Chiral Bicyclic β-Amino Ester Scaffold


(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate (CAS 1626482-01-6, free base) is a conformationally constrained, enantiopure trans-bicyclic β-amino acid ester built on the bicyclo[2.2.2]octane framework [1]. Its molecular formula is C₁₁H₁₉NO₂ (MW 197.27 g/mol), with the (2R,3R) absolute configuration imparting specific chiral recognition properties distinct from its (2S,3S) enantiomer (CAS 1626482-00-5) . This compound belongs to a class of rigid bicyclic scaffolds that serve as key intermediates in pharmaceutical synthesis and as chiral building blocks for foldamer and catalyst design [1].

Why (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate Cannot Be Replaced by Its (2S,3S) Enantiomer or Racemate


The (2R,3R) and (2S,3S) enantiomers of ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate are not interchangeable due to fundamentally divergent synthetic accessibility and distinct chiral recognition properties. The (2S,3S) enantiomer is industrially produced via a patented route (US20220033344A1 / CN111454166B) employing a key 'ester configuration flip' of (2R,3S)→(2S,3S) with an overall yield exceeding 65% and chiral purity above 99.5% after crystallization [1]; this route is stereochemically inaccessible for the (2R,3R) product. Conversely, the (2R,3R) enantiomer is obtained through an asymmetric Diels-Alder cycloaddition using a chiral β-nitroacrylate derived from (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid [2]. Furthermore, the enantiomers exhibit differentiable retention behavior on cinchona alkaloid-based zwitterionic chiral stationary phases, confirming that the two enantiomers present distinct molecular recognition profiles in biological and analytical contexts [3].

Quantitative Differentiation Evidence for (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate Versus Comparators


Synthetic Route Inaccessibility: (2R,3R) Cannot Be Obtained via the Industrial (2S,3S) Manufacturing Route

The industrial-scale synthesis of the (2S,3S) enantiomer — the fragment used in the influenza RNA polymerase inhibitor Pimodivir — proceeds through a patented four-step sequence: chiral reductive amination → reduction to (2R,3S) → strong-base-mediated ester configuration flip → deprotection, yielding the (2S,3S) product with >65% overall yield and >99.5% chiral purity after crystallization [1]. This 'ester configuration flip' step (step S3) is stereospecific and converts the (2R,3S) intermediate exclusively to the (2S,3S) configuration; it cannot produce the (2R,3R) enantiomer. Instead, the (2R,3R) enantiomer requires the entirely distinct asymmetric Diels-Alder cycloaddition route of Calmes et al., which employs a chiral (R)-β-nitroacrylate dienophile that directs the cycloaddition diastereoselectivity toward the (2R,3R) product [2].

Synthetic chemistry Process development Pharmaceutical intermediate manufacturing

Enantioselective Chromatographic Differentiation on Cinchona Alkaloid-Based Chiral Stationary Phases

Ilisz et al. (2014) developed direct HPLC methods for the enantiomer separation of four bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids — including the trans-(2R,3R) and trans-(2S,3S) enantiomers — on zwitterionic chiral stationary phases (CSPs) derived from cinchona alkaloids (quinine/quinidine and chiral sulfonic acid motifs) [1]. The study demonstrated that retention factors and enantioselectivity (α) are temperature-dependent (studied over 10–50 °C), with the separation being predominantly enthalpically driven. The elution order of enantiomers was determined on pseudo-enantiomerically behaving CSPs (ZWIX(+)™ and ZWIX(−)™), providing a validated analytical framework for distinguishing the (2R,3R) from the (2S,3S) enantiomer in quality control settings [1].

Chiral chromatography Analytical method development Enantiomeric purity assessment

Conformational Restraint: φ₁ Torsion Angle Locked at Approximately 55° in the Bicyclo[2.2.2]octane Scaffold

The trans-3-aminobicyclo[2.2.2]octane-2-carboxylate framework belongs to the broader ABOC (aminobicyclo[2.2.2]octane-carboxylic acid) scaffold class, which has been extensively characterized by X-ray crystallography and NMR spectroscopy [1]. The highly constrained bicyclic structure locks the φ₁ torsion angle at approximately 55°, drastically reducing conformational freedom compared to monocyclic β-amino acid alternatives such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) or trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) [1]. This conformational locking has been shown to induce specific helical secondary structures in oligomers: 12/14-helix in homo-oligoureas, and 10/12-, 16/18-, and 12/14-helices in mixed oligoamide backbones depending on sequence composition [2].

Foldamer design Conformational analysis Peptidomimetic chemistry

Enantiomeric Complement to the Industrially Validated Influenza Drug Intermediate (2S,3S) Scaffold

The (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is explicitly identified in patent literature as the chiral fragment used in the manufacture of influenza virus RNA polymerase inhibitors, most notably Pimodivir (VX-787, JNJ-63623872), which entered Phase III clinical development [1]. The (2R,3R) enantiomer serves as the essential enantiomeric control for SAR studies, off-target selectivity profiling, and chiral analytical method validation in these antiviral programs. The patent specifically states that the (2S,3S) fragment 'is widely used in the manufacture of an influenza virus RNA polymerase inhibitors' [1]. Without access to the (2R,3R) enantiomer, comprehensive assessment of stereochemistry-dependent pharmacology, toxicity, and pharmacokinetics cannot be performed.

Antiviral drug development Structure-activity relationship Pharmaceutical intermediate procurement

Procurement Differentiation: Distinct CAS Registry Numbers and Salt Forms for (2R,3R) vs. (2S,3S) Enantiomers

The (2R,3R) and (2S,3S) enantiomers, along with their respective hydrochloride salts, are registered under distinct CAS numbers, reflecting their status as separate chemical entities . The (2R,3R) free base is CAS 1626482-01-6, while the (2S,3S) free base is CAS 1626482-00-5. The hydrochloride salts similarly differ: CAS 1626394-44-2 for (2R,3R)·HCl and CAS 1626394-43-1 for (2S,3S)·HCl . Vendor catalogs (e.g., Combi-Blocks) list the (2S,3S) hydrochloride at 97% purity (Cat. QW-9574) and the free base at 95% (Cat. QW-7819) , indicating that commercial availability and pricing structures are enantiomer-specific. Physicochemical predicted properties for the (2R,3R) free base include a boiling point of 274.1±23.0 °C, density of 1.068±0.06 g/cm³, and pKa of 10.10±0.40 .

Chemical procurement CAS registry Vendor sourcing

Optimal Application Scenarios for (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate Based on Quantitative Evidence


Chiral Reference Standard for Enantiomeric Purity Method Development and QC Release Testing

The validated chiral HPLC method of Ilisz et al. (2014), which achieves baseline separation of the (2R,3R) and (2S,3S) enantiomers on ZWIX(+)™ and ZWIX(−)™ CSPs in polar-ionic mode over a temperature range of 10–50 °C, directly supports the use of the (2R,3R) compound as a certified reference standard for enantiomeric purity determination [1]. Analytical laboratories developing or validating QC methods for the (2S,3S)-based pharmaceutical intermediates (including Pimodivir-related substances) require the (2R,3R) enantiomer as the opposite-enantiomer system suitability marker to establish resolution (Rs), selectivity (α), and limit of quantification for the undesired enantiomer.

Matched-Pair Enantiomer for Stereochemistry-Dependent SAR Profiling in Antiviral Drug Programs

Given that the (2S,3S) enantiomer is the chiral fragment incorporated into the influenza RNA polymerase PB2 inhibitor Pimodivir (Phase III), the (2R,3R) enantiomer is essential for matched-pair pharmacological profiling [2]. Comprehensive SAR campaigns require both enantiomers to deconvolute stereochemistry-dependent target engagement, off-target activity, cytotoxicity, and metabolic stability. The (2R,3R) compound serves as the negative stereoisomer control, enabling demonstration that observed biological activity is enantioselective — a critical data point for regulatory submissions.

Chiral Building Block for Right-Handed Helical Foldamer Design

The trans-3-aminobicyclo[2.2.2]octane-2-carboxylate scaffold, with its φ₁ torsion angle locked at approximately 55°, provides near-complete conformational restriction that induces specific helical secondary structures [3]. The (2R,3R) configuration provides the opposite chiral sense of helix induction compared to the more commonly studied (S)-ABOC scaffold, enabling the construction of right-handed helices [4]. After ester hydrolysis to the free carboxylic acid and Boc protection, this building block can be incorporated into oligourea and oligoamide backbones for the design of foldamers with predictable 12/14-, 10/12-, or 16/18-helical architectures.

Chiral Ligand Precursor for Asymmetric Catalysis Development

The ABOC scaffold family has demonstrated utility in chiral catalysis: ABOC-containing tripeptides catalyze the asymmetric aldol reaction with high enantioselectivity, and the derived 1,2-diaminobicyclo[2.2.2]octane (DABO) chiral diamine forms copper complexes that efficiently catalyze the asymmetric Henry reaction [4]. The (2R,3R)-ethyl ester can be reduced to the corresponding amino alcohol (as demonstrated by Calmes et al., 2011) [3] and further derivatized to access (R,R)-DABO-type ligands, providing the enantiomeric complement to existing (S,S)-DABO catalyst systems.

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